molecular formula C16H18N6O3 B2779292 N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1351645-06-1

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No. B2779292
M. Wt: 342.359
InChI Key: CDGVXHHJBPBHEF-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide , an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are not specified in the available resources .

Scientific Research Applications

Arylpiperazine Derivatives Metabolism and Disposition

Arylpiperazine derivatives, including compounds with structural similarities to "N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide," are known for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolites with significant serotonin receptor-related effects. This metabolic pathway is crucial for understanding the disposition and potential therapeutic effects of arylpiperazine derivatives (Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues, as core structures in numerous drugs, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these compounds highlight their significance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

DPP IV Inhibitors and Piperazine Derivatives

Piperazine derivatives play a significant role in the development of DPP IV inhibitors for treating type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, thereby promoting insulin secretion. The research in finding new DPP IV inhibitors is intense, reflecting the potential for piperazine-based molecules to contribute to T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

Piperazine Derivatives as Therapeutic Agents

Piperazine, a six-membered nitrogen-containing heterocycle, is integral to designing drugs with a wide range of therapeutic uses, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules, demonstrating the versatility and broad potential of piperazine as a pharmacophore (Rathi et al., 2016).

Safety And Hazards

The safety and hazards of similar compounds were evaluated on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c23-13(11-2-3-11)20-16-19-12(10-25-16)14(24)21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1,4-5,10-11H,2-3,6-9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGVXHHJBPBHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

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